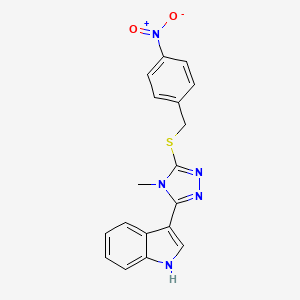

3-(4-methyl-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole

Beschreibung

Eigenschaften

IUPAC Name |

3-[4-methyl-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5O2S/c1-22-17(15-10-19-16-5-3-2-4-14(15)16)20-21-18(22)26-11-12-6-8-13(9-7-12)23(24)25/h2-10,19H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGKSQHJXVGKZMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1SCC2=CC=C(C=C2)[N+](=O)[O-])C3=CNC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Key Synthetic Pathways

Thiosemicarbazide Cyclization Followed by Alkylation

This two-stage approach, adapted from methodologies in indole-triazole conjugates, involves:

- Formation of the 1,2,4-triazole-thiol intermediate

- S-Alkylation with 4-nitrobenzyl bromide

Synthesis of Indole-3-Carbohydrazide

Indole-3-carboxylic acid is esterified to its ethyl ester, followed by hydrazide formation via reflux with hydrazine hydrate:

$$

\text{Indole-3-carboxylic acid} \xrightarrow{\text{SOCl}2, \text{EtOH}} \text{Ethyl indole-3-carboxylate} \xrightarrow{\text{NH}2\text{NH}2\cdot\text{H}2\text{O}} \text{Indole-3-carbohydrazide}

$$

Thiosemicarbazide Formation

Reaction of indole-3-carbohydrazide with methyl isothiocyanate in ethanol yields the thiosemicarbazide:

$$

\text{Indole-3-carbohydrazide} + \text{CH}_3\text{NCS} \xrightarrow{\text{EtOH, Δ}} \text{Thiosemicarbazide intermediate}

$$

Reaction Conditions : 6–8 hours at 70°C.

Yield : 78–84%.

Cyclization to 4-Methyl-5-thiol-1,2,4-triazole

Base-mediated cyclization in aqueous NaOH forms the triazole-thiol:

$$

\text{Thiosemicarbazide} \xrightarrow{\text{10\% NaOH, MWI}} 3-(4-\text{Methyl}-5-\text{thiol}-4H-1,2,4-\text{triazol}-3-\text{yl})-1H-\text{indole}

$$

Microwave-Assisted Conditions : 3 minutes at 150 W.

Yield : 90–93%.

Alkylation with 4-Nitrobenzyl Bromide

The thiol group undergoes nucleophilic substitution with 4-nitrobenzyl bromide in acetone/K$$2$$CO$$3$$:

$$

\text{Triazole-thiol} + \text{4-NO}2\text{C}6\text{H}4\text{CH}2\text{Br} \xrightarrow{\text{Acetone, K}2\text{CO}3} \text{Target Compound}

$$

One-Pot Thiosemicarbazone Cyclization

An alternative route modifies protocols for 3-heteroarylindoles:

- Indole-3-carboxaldehyde reacts with methyl thiosemicarbazide to form a thiosemicarbazone.

- Cyclization under acidic conditions yields the triazole core.

$$

\text{Indole-3-carboxaldehyde} + \text{CH}3\text{NHNHCSNH}2 \xrightarrow{\text{EtOH, HCl}} \text{Triazole-thiol intermediate}

$$

Cyclization Conditions : Reflux in HCl/EtOH (1:1) for 12 hours.

Yield : 68–72%.

Optimization and Challenges

regioselectivity in Triazole Formation

The position of substituents on the triazole ring depends on:

Spectroscopic Characterization

$$^1$$H NMR (400 MHz, DMSO-$$d_6$$)

| Signal (δ, ppm) | Assignment |

|---|---|

| 10.65 (s, 1H) | Indole NH |

| 8.10–7.20 (m, 8H) | Aromatic H |

| 5.16 (s, 2H) | SCH$$2$$C$$6$$H$$4$$NO$$2$$ |

| 2.33 (s, 3H) | Triazole-CH$$_3$$ |

$$^{13}$$C NMR (100 MHz, DMSO-$$d_6$$)

| Signal (δ, ppm) | Assignment |

|---|---|

| 167.8 | C=S |

| 151.2 | Triazole C=N |

| 146.5 | NO$$_2$$-C |

| 34.7 | SCH$$_2$$ |

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-methyl-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The methyl group on the triazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form new heterocyclic compounds.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Sodium hydride (NaH), alkyl halides.

Condensation: Ethanol, reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various alkyl or aryl groups.

Wissenschaftliche Forschungsanwendungen

Synthesis of 3-(4-methyl-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole

The synthesis typically involves a multi-step process. A common method includes the base-catalyzed condensation reaction of 4-amino-3-((4-nitrobenzyl)thio)-4H-1,2,4-triazole with alkylisatins in ethanol. This method allows for the formation of the desired compound with good yields. The structure is usually confirmed through techniques such as NMR spectroscopy and X-ray crystallography .

Antimicrobial Properties

Triazole derivatives have been widely studied for their antimicrobial activities. The compound this compound exhibits significant activity against various bacterial strains. Its mechanism may involve the inhibition of cell wall synthesis or interference with nucleic acid metabolism .

Anticancer Activity

Research indicates that this compound may possess anticancer properties. It has been shown to inhibit matrix metalloproteinases and certain kinases involved in cancer progression. The unique combination of the triazole and indole moieties enhances its interaction with biological targets, making it a promising candidate for cancer therapy .

Anti-inflammatory Effects

The compound also shows potential anti-inflammatory effects, which could be beneficial in treating conditions characterized by excessive inflammation. The mechanism may involve the modulation of inflammatory cytokine production or inhibition of inflammatory pathways .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

- Antimicrobial Study : A study demonstrated that this compound exhibited significant antibacterial activity against resistant strains of bacteria. The results indicated a minimum inhibitory concentration (MIC) comparable to established antibiotics .

- Anticancer Research : In vitro studies showed that the compound inhibited the proliferation of various cancer cell lines by inducing apoptosis through the activation of caspases and inhibition of anti-apoptotic proteins .

- Inflammatory Response Modulation : Another investigation highlighted its ability to reduce inflammation markers in animal models of arthritis, suggesting its potential as an anti-inflammatory agent .

Wirkmechanismus

The mechanism of action of 3-(4-methyl-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to the inhibition of matrix metalloproteinases, kinases, and anti-apoptotic BCL2 family proteins . These interactions disrupt the normal functioning of cancer cells, leading to their apoptosis or programmed cell death.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Physicochemical Properties

Table 1: Key Structural and Physical Properties of Selected Triazole Derivatives

Key Observations :

- Electron-withdrawing vs. Electron-donating Groups : The target compound’s 4-nitrobenzylthio group reduces electron density compared to 4-chlorophenyl (6n) or 3-methoxyphenyl (5f), affecting reactivity and solubility.

- Aromatic Moieties: Indole (target compound) vs. Indole’s NH group may enhance biological interactions.

- Physical State : Melting points vary widely (e.g., 295°C for 6n vs. liquid 5f), influenced by substituent polarity and crystallinity.

Insights :

- Nitro Groups : The 4-nitrobenzylthio group in the target compound may enhance cytotoxicity or antimycobacterial activity, as seen in nitro-containing analogues .

- Indole vs. Pyridine : Indole derivatives (e.g., 6n) show antimicrobial activity, suggesting the target compound may share similar properties.

Spectral Characterization

- NMR Trends :

- Mass Spectrometry : High-resolution MS (HRMS) in confirmed molecular ions (e.g., [M-H]+ at 428.8 for 6n), a critical step for validating the target compound’s purity.

Computational and Crystallographic Tools

Biologische Aktivität

3-(4-methyl-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole is a synthetic compound belonging to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This compound combines the triazole ring with an indole moiety, potentially enhancing its pharmacological profile.

Synthesis and Structural Characterization

The synthesis of this compound typically involves a multi-step reaction process. A common method includes the base-catalyzed condensation of 4-amino-3-((4-nitrobenzyl)thio)-4H-1,2,4-triazole with alkylisatins in ethanol. The resulting product is characterized using techniques such as NMR spectroscopy and X-ray crystallography to confirm its structure and purity .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of triazole derivatives have been evaluated using various cancer cell lines. For example, compounds with a similar structure have demonstrated promising results in inhibiting cell proliferation in vitro. The mechanism of action often involves the disruption of cellular processes such as DNA synthesis and repair . Further studies are necessary to evaluate the specific cytotoxicity of this compound against cancer cell lines.

Mechanistic Studies

Molecular docking studies have been utilized to predict the binding interactions of triazole derivatives with target proteins involved in disease pathways. These studies suggest that the compound may interact with key enzymes or receptors through hydrogen bonding and hydrophobic interactions, which could elucidate its biological activity .

Case Studies

A recent study explored the biological activity of related triazole compounds, highlighting their potential as antimicrobial agents. The study reported that modifications in the substituents on the triazole ring significantly influenced their activity profiles. This suggests that this compound could be optimized for enhanced efficacy by altering its chemical structure .

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for this compound, and how can purity be ensured?

The synthesis involves reacting 4-methyl-5-(5-(oct-1-yn-1-yl)pyridin-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with 1-(bromomethyl)-4-nitrobenzene under basic conditions (e.g., K₂CO₃ in DMF). Purification via medium-pressure liquid chromatography (MPLC) with ethyl acetate/hexane gradients achieves >95% purity. Key steps include thioether bond formation and triazole ring stabilization . Characterization requires NMR (500 MHz, CDCl₃) and NMR (126 MHz) to confirm regioselectivity and functional group integrity .

Q. Which spectroscopic techniques are critical for structural validation?

- Nuclear Magnetic Resonance (NMR): Assign peaks for the indole NH (~10.5 ppm), triazole protons (8.6–8.7 ppm), and nitrobenzyl aromatic protons (8.1–8.2 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]⁺ calculated for C₂₃H₂₀N₆O₂S: 452.1321) .

- Infrared (IR) Spectroscopy: Identify thioether (C-S, ~600 cm⁻¹) and nitro (N-O, ~1520 cm⁻¹) stretches .

Q. What preliminary biological activities have been reported for this compound?

Analogous indole-triazole hybrids exhibit antimicrobial activity against Staphylococcus aureus (MIC: 8–16 µg/mL) and antifungal effects against Candida albicans (MIC: 16–32 µg/mL). Activity is attributed to thioether-mediated membrane disruption or enzyme inhibition .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent chain length) influence toxicity profiles?

Toxicity (LC₅₀) correlates with substituent hydrophobicity. For example, octylthio derivatives show lower acute toxicity (LC₅₀: 49.66 mg/L) compared to methylthio analogs (LC₅₀: 8.29 mg/L) due to reduced membrane permeability and metabolic detoxification pathways .

Q. What computational strategies model its target interactions?

- Density Functional Theory (DFT): Optimize geometry and calculate electrostatic potential surfaces to predict reactive sites (e.g., nitro group electron deficiency) .

- Molecular Docking: Simulate binding to Mycobacterium tuberculosis enoyl-ACP reductase (PDB: 4TZK), highlighting hydrogen bonding between the triazole ring and Tyr158 .

Q. How can spectral data discrepancies (e.g., unexpected splitting in NMR) be resolved?

Dynamic effects (e.g., rotational barriers in the nitrobenzyl group) may cause peak splitting. Use variable-temperature NMR (VT-NMR) to observe coalescence or decoupling experiments to isolate coupling partners .

Q. What strategies improve aqueous solubility for in vitro assays?

- Co-solvent Systems: Use DMSO/PBS mixtures (<5% DMSO) to avoid cytotoxicity.

- Prodrug Derivatization: Introduce hydroxyl or carboxylate groups via ester hydrolysis .

Q. How is enzyme inhibition potency assessed quantitatively?

Q. How should contradictory biological data (e.g., varying MIC values) be analyzed?

Control for assay conditions (e.g., broth microdilution vs. agar diffusion). Validate results with orthogonal methods, such as time-kill kinetics or fluorescent viability stains .

Q. What is the nitro group’s role in target engagement?

The nitro group enhances electrophilicity, enabling covalent interactions with cysteine residues (e.g., in M. tuberculosis KatG). Structure-activity relationship (SAR) studies show that nitro-to-cyano substitution reduces potency by 10-fold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.